3-(5-Benzothienyl)azetidine
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Overview
Description
3-(5-Benzothienyl)azetidine is a nitrogen-containing heterocyclic compound featuring a four-membered azetidine ring fused with a benzothiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-Benzothienyl)azetidine can be achieved through various methods. One common approach involves the [3+1] cyclization of suitable precursors under visible-light-induced copper catalysis . This method is characterized by double C-H activation and offers operational simplicity, a broad substrate scope, and the use of a cheap catalyst .
Industrial Production Methods: Industrial production methods for azetidines, including this compound, often involve the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method includes the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation .
Chemical Reactions Analysis
Types of Reactions: 3-(5-Benzothienyl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as thiols or amines.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under mild conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted azetidines .
Scientific Research Applications
3-(5-Benzothienyl)azetidine has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in organic synthesis and catalysis.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the synthesis of polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(5-Benzothienyl)azetidine involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Pyrrolidines: Five-membered nitrogen-containing heterocycles with lower ring strain and different reactivity profiles.
Uniqueness: 3-(5-Benzothienyl)azetidine is unique due to its four-membered ring structure, which imparts significant ring strain and unique reactivity. This makes it a valuable compound for various synthetic and medicinal applications .
Properties
Molecular Formula |
C11H11NS |
---|---|
Molecular Weight |
189.28 g/mol |
IUPAC Name |
3-(1-benzothiophen-5-yl)azetidine |
InChI |
InChI=1S/C11H11NS/c1-2-11-9(3-4-13-11)5-8(1)10-6-12-7-10/h1-5,10,12H,6-7H2 |
InChI Key |
JEUCFNAVPFOYHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C2=CC3=C(C=C2)SC=C3 |
Origin of Product |
United States |
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